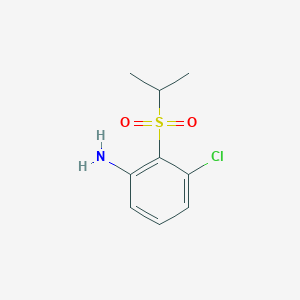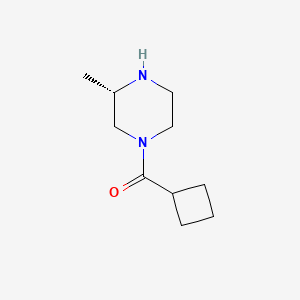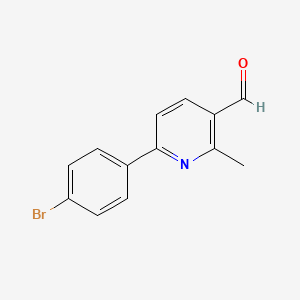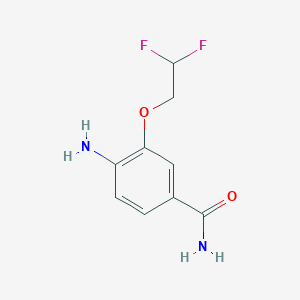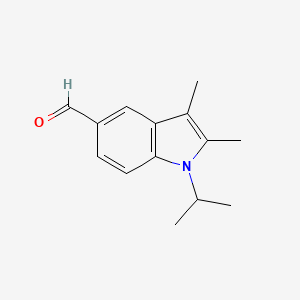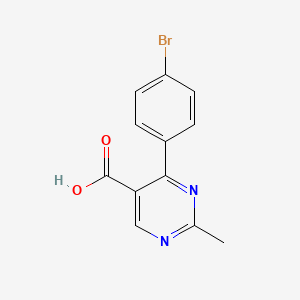
4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid
Overview
Description
4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid (4-BMP-5-COOH) is an organic compound that belongs to the class of pyrimidine-5-carboxylic acids. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folate, a vitamin essential for the growth and development of humans and other organisms. 4-BMP-5-COOH has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects and in laboratory experiments.
Scientific Research Applications
1. Synthesis and Transformation
4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid and its derivatives have been utilized in various synthetic pathways. Zhu Yan-lon (2015) reported a low-cost, simple process for synthesizing 4'-Bromobiphenyl-4-carboxylic acid, a compound structurally similar to the subject molecule, achieving a high yield of up to 95% (Zhu Yan-lon, 2015). Additionally, Bakavoli, Nikpour, and Rahimizadeh (2006) developed a sequence for creating thiazolo[4,5‐d]pyrimidine derivatives from similar brominated pyrimidine compounds, signifying the versatility of these molecules in synthesizing heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).
2. Pharmacological Synthesis and Applications
The synthesis of 5-halopyrimidine-4-carboxylic acid esters, closely related to the compound of interest, has been reported as an essential step in creating potent CK2 inhibitors such as CX-5011. This synthesis highlights the pharmaceutical potential of these compounds in creating biologically active molecules (Regan et al., 2012). Similarly, compounds structurally similar to 4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid have shown significant inhibitory activity against various viruses, indicating their potential as antiviral agents (Hocková et al., 2003).
3. Chemical and Structural Studies
The compound 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, similar to the subject molecule, was synthesized and thoroughly investigated using various techniques, including X-ray crystallography, NMR, and mass spectrometry, to understand its structural properties (Wang & Dong, 2009).
properties
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c1-7-14-6-10(12(16)17)11(15-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGGGGXNDHPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



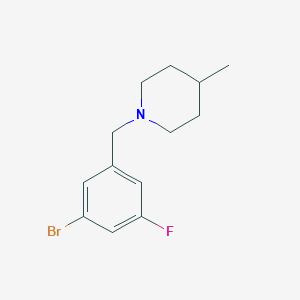
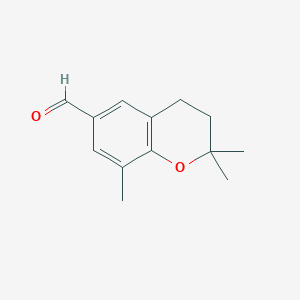
![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)
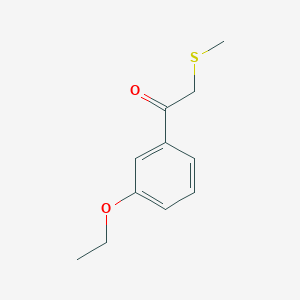
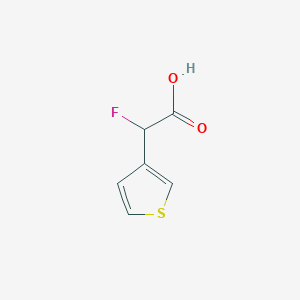
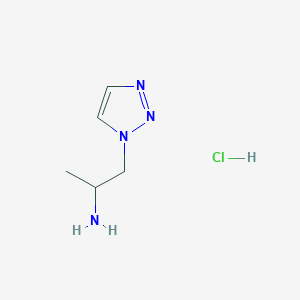
![methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1449173.png)
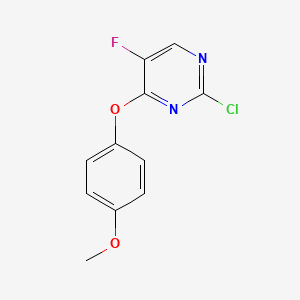
![7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1449176.png)
